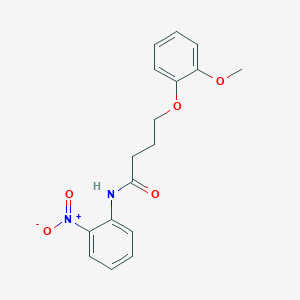![molecular formula C23H30N2O5S B254836 isopropyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B254836.png)
isopropyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate, also known as IITC, is a synthetic compound that has gained attention due to its potential in scientific research. In
Mechanism of Action
The mechanism of action of isopropyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is not fully understood. However, studies have shown that it inhibits the activity of various enzymes involved in cancer cell growth and proliferation. It also induces apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
isopropyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has antioxidant properties, which protect cells from oxidative damage. In addition, isopropyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has been shown to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using isopropyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate in lab experiments is its potential as a therapeutic agent for various diseases. It also has low toxicity and high solubility, which makes it easy to use in experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret results.
Future Directions
There are many future directions for the study of isopropyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate. One possible direction is to further investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to explore its mechanism of action in more detail. Additionally, the development of more efficient synthesis methods for isopropyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate could lead to more widespread use in scientific research.
Synthesis Methods
The synthesis of isopropyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves the reaction of 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid with 4-isobutoxy-3-methoxybenzaldehyde and 2-aminothiophenol in the presence of a catalyst. The resulting product is then treated with isopropyl chloroformate to form isopropyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate.
Scientific Research Applications
Isopropyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has shown potential in scientific research as a potential therapeutic agent for various diseases. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. In vitro and in vivo studies have shown that isopropyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate inhibits the growth of cancer cells and induces apoptosis.
properties
Product Name |
isopropyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
|---|---|
Molecular Formula |
C23H30N2O5S |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
propan-2-yl 6-[3-methoxy-4-(2-methylpropoxy)phenyl]-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C23H30N2O5S/c1-13(2)12-29-17-8-7-16(11-18(17)28-6)21-20(22(27)30-14(3)4)15(5)24-23-25(21)19(26)9-10-31-23/h7-8,11,13-14,21H,9-10,12H2,1-6H3 |
InChI Key |
HLLKZCBRWDAWMR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C=C3)OCC(C)C)OC)C(=O)OC(C)C |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C=C3)OCC(C)C)OC)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B254757.png)
![5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B254758.png)
![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone](/img/structure/B254761.png)

![2-[(4-tert-butylphenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B254763.png)


![Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate](/img/structure/B254767.png)
![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254769.png)

![3-[(2E)-2-[(4-hexoxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B254781.png)

![[[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254789.png)
![4-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]butanoic acid](/img/structure/B254790.png)